molecular formula C14H14N2O2 B6415291 3-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide CAS No. 1261939-18-7

3-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide

Cat. No.: B6415291
CAS No.: 1261939-18-7
M. Wt: 242.27 g/mol
InChI Key: NNKXGCWURRXHIT-UHFFFAOYSA-N
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Description

3-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide is a chemical compound that features a benzamide core substituted with a hydroxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-hydroxypyridine and N,N-dimethylbenzamide.

    Coupling Reaction: The hydroxypyridine is coupled with N,N-dimethylbenzamide using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

3-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It can be used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

    Industrial Applications: It may be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

    3-(5-Hydroxypyridin-2-yl)benzamide: Lacks the N,N-dimethyl substitution, which may affect its binding affinity and specificity.

    N,N-Dimethyl-3-(pyridin-2-yl)benzamide: Lacks the hydroxyl group, which may influence its reactivity and solubility.

Uniqueness: 3-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide is unique due to the presence of both the hydroxyl group and the N,N-dimethyl substitution, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(5-hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)14(18)11-5-3-4-10(8-11)13-7-6-12(17)9-15-13/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKXGCWURRXHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692698
Record name 3-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-18-7
Record name 3-(5-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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